Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 3-[(6-methylpyridin-2-yl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-3-5-9(12-8)11-7-6-10(13)14-2/h3-5H,6-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPNFPVRTDNHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252391 | |
| Record name | N-(6-Methyl-2-pyridyl)-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103392-82-1 | |
| Record name | N-(6-Methyl-2-pyridyl)-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103392-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Methyl-2-pyridyl)-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Analysis
General Synthetic Strategy
The most established method for preparing methyl 3-[(6-methylpyridin-2-yl)amino]propanoate is a nucleophilic substitution reaction between 6-methyl-2-aminopyridine and methyl 3-bromopropanoate. The process leverages the nucleophilicity of the amino group on the pyridine ring to displace the bromide from the alkyl halide, forming the desired propanoate ester linkage.
Reaction Scheme
$$
\text{6-methyl-2-aminopyridine} + \text{methyl 3-bromopropanoate} \xrightarrow{\text{Base, Solvent, Heat}} \text{this compound}
$$
Detailed Reaction Conditions
| Step | Reactants | Reagents/Base | Solvent | Temperature | Time | Yield (typical) |
|---|---|---|---|---|---|---|
| 1 | 6-methyl-2-aminopyridine, methyl 3-bromopropanoate | Sodium hydride or potassium carbonate | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) | Reflux (100–120°C) | 6–24 h | 60–85% |
- Base Selection: Sodium hydride or potassium carbonate is used to deprotonate the amino group, enhancing its nucleophilicity.
- Solvent: DMF or DMSO are preferred for their ability to dissolve both reactants and stabilize the transition state.
- Temperature and Time: Reflux conditions are employed to drive the reaction to completion, typically over several hours.
Workup and Purification
After completion, the reaction mixture is cooled and diluted with water. The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography to obtain high-purity this compound.
Industrial Considerations
For scale-up, continuous flow reactors and automated systems can be used to improve efficiency and yield. Industrial purification may involve large-scale recrystallization or preparative chromatography.
Summary Table: Preparation Methods
| Method | Key Reactants | Key Reagents | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 6-methyl-2-aminopyridine, methyl 3-bromopropanoate | Sodium hydride or potassium carbonate | DMF/DMSO | 60–85% | Most efficient, direct method |
| Acid esterification | 3-[(6-methylpyridin-2-yl)amino]propanoic acid, methanol | Acid catalyst (e.g., H2SO4) | Methanol | Variable | Requires prior synthesis of acid |
| Amide coupling/reduction | 6-methyl-2-aminopyridine, 3-bromopropanoic acid | Coupling agents, reducing agents | Variable | Low | Multi-step, not preferred |
Research Findings and Observations
- The nucleophilic substitution method is robust, scalable, and yields a high-purity product suitable for research and industrial applications.
- The choice of base and solvent significantly impacts yield and purity; sodium hydride in DMF is often preferred for laboratory synthesis.
- Purification by recrystallization or chromatography is essential to remove unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its reactivity allows it to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution .
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties: Research indicates that compounds containing pyridine rings often exhibit antimicrobial effects.
- Anticancer Activities: Preliminary studies suggest that this compound may have anticancer properties due to its ability to interact with specific biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. The presence of the pyridine moiety enhances its pharmacological properties, making it a candidate for further investigation as a drug lead compound .
Industry
This compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and polymers .
Case Studies and Research Findings
Case Study: Antimicrobial Activity
A study examined the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Study: Anticancer Potential
Research conducted on the anticancer properties of this compound revealed that it inhibits the proliferation of cancer cells in vitro. Further studies are needed to elucidate its mechanism of action and therapeutic potential .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(pyridin-2-ylamino)propanoate | C9H12N2O2 | Lacks methyl substitution at the 6-position |
| Ethyl 4-(6-methylpyridin-2-yloxy)butanoate | C13H17N2O3 | Contains an ether linkage instead of an amino group |
| Methyl 4-(6-methylpyridin-2-yloxy)butanoate | C13H17N2O3 | Similar structure but different substitution pattern |
This table illustrates how variations in substitution can lead to differences in biological activity, emphasizing the importance of structural specificity in drug design.
Future Directions in Research
Further investigation into the pharmacological properties of this compound is warranted. Potential areas for future research include:
- Detailed mechanistic studies on its biological activities.
- Exploration of structure-activity relationships to optimize its efficacy as a drug candidate.
- Development of synthetic methodologies to enhance yield and purity for industrial applications .
Mechanism of Action
The mechanism of action of Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Position: The 6-methyl group on pyridine (target compound) vs.
- Synthetic Efficiency : Photoredox methods (Compound 9 ) offer advantages over traditional acid-catalyzed routes (Compound 10 ) in terms of yield and selectivity.
Biological Activity
Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate is an organic compound with the molecular formula C10H14N2O2. This compound features a propanoate group linked to a methyl-substituted pyridine ring via an amino linkage, which contributes to its potential biological activity. The presence of the pyridine moiety is significant as it is often associated with various pharmacological properties.
Chemical Structure and Properties
The compound's structure includes:
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- Functional Groups : Propanoate, amino, and pyridine.
This structural configuration allows for diverse interactions with biological targets, making it a candidate for medicinal chemistry applications.
Biological Activity Overview
This compound exhibits several biological activities attributed to its structural components:
Research into the synthesis of this compound has highlighted its formation through aza-Michael addition reactions. The reaction conditions significantly affect product yield and purity, with polar solvents enhancing nucleophilicity and facilitating cyclization processes .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(pyridin-2-ylamino)propanoate | C9H12N2O2 | Lacks methyl substitution at the 6-position, potentially altering biological activity. |
| Ethyl 4-(6-methylpyridin-2-yloxy)butanoate | C13H17N2O3 | Contains an ether linkage instead of an amino group, affecting solubility and reactivity. |
| Methyl 4-(6-methylpyridin-2-yloxy)butanoate | C13H17N2O3 | Similar structure but different substitution pattern; may influence pharmacokinetics. |
This table illustrates how variations in substitution can lead to differences in biological activity, emphasizing the importance of structural specificity in drug design.
Future Directions in Research
Further investigation into the pharmacological properties of this compound is warranted. Potential areas of study include:
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects, particularly in anti-inflammatory and anticancer contexts.
- Derivatives Exploration : Synthesizing and testing derivatives to enhance potency and selectivity against targeted biological pathways.
Q & A
Q. Methodological Answer :
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) or receptors. Prioritize hydrogen bonding between the pyridine nitrogen and active-site residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., water, 100 ns) to assess binding mode persistence .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ for the methyl group) with activity data from analogs to predict potency .
Case Study : Docking of a related pyridine ester () revealed hydrogen bonds between the sulfamoyl group and Arg residues in carbonic anhydrase, suggesting a similar mechanism for the target compound .
Basic: What are the common impurities or byproducts encountered during the synthesis of this compound, and how can they be identified?
Q. Methodological Answer :
- Hydrolysis Byproduct : 3-[(6-Methylpyridin-2-yl)amino]propanoic acid (detectable via IR loss of ester C=O and appearance of carboxylic acid O-H) .
- Unreacted 6-Methylpyridin-2-amine : Monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or GC-MS .
- Dimerization Products : Formed via Michael addition; identified by mass spectrometry (e.g., m/z 417.2 for a dimer) .
Q. Methodological Answer :
- Stereochemical Impact : The compound’s amino group configuration (R/S) affects target binding. For example, (S)-enantiomers of analogous esters showed 10-fold higher kinase inhibition than (R)-forms .
- Validation Methods :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., used this for a pyridone derivative) .
- Optical Rotation : Compare [α]D values with literature (e.g., reported [α]D = −19.8° for an (S)-configured ester) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
